3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Overview
Description
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C9H5F6NS and a molecular weight of 273.2 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a carbothioamide functional group
Preparation Methods
3,5-Di(trifluoromethyl)benzene-1-carbothioamide can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydrogen sulfide in the presence of a base . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
3,5-Di(trifluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,5-Di(trifluoromethyl)benzene-1-carbothioamide has several scientific research applications:
Material Science: It is used in the synthesis of nonlinear optical chromophores, which are essential for developing advanced optical materials.
Organic Chemistry: The compound serves as an acceptor in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence and electroluminescence.
Pharmaceutical Chemistry: It is utilized in the synthesis of potential therapeutic agents such as Verdinexor (KPT-335) and KPT-330.
Synthesis of Pyrazolines: The compound is involved in the synthesis of pyrazolines and related derivatives, which are pharmacologically active scaffolds.
Mechanism of Action
The mechanism of action of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
3,5-Di(trifluoromethyl)benzene-1-carbothioamide can be compared with other similar compounds such as:
3,5-Bis(trifluoromethyl)benzonitrile: This compound lacks the carbothioamide group and has different reactivity and applications.
3,5-Bis(trifluoromethyl)benzylamine: This compound contains an amine group instead of a carbothioamide group, leading to different chemical properties and uses.
3-Methyl-thiobenzamide: This compound has a methyl group instead of trifluoromethyl groups, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYZIVORPIBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384527 | |
Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-15-6 | |
Record name | 3,5-Bis(trifluoromethyl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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